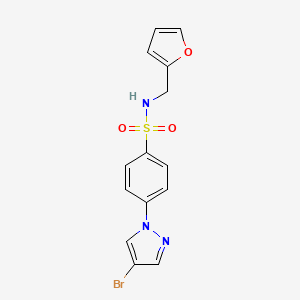

4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide

説明

4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Sulfonamide Formation: The brominated pyrazole is reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

Furan-2-ylmethyl Substitution: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, typically using a furan-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

Chemistry

In chemistry, 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could be modified to enhance its pharmacological properties, such as improving its bioavailability and selectivity for specific targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. It may also find applications in the production of specialty chemicals and advanced polymers.

作用機序

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole and furan rings may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 4-(4-Chloro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide

- 4-(4-Methyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide

- 4-(4-Fluoro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide

Comparison

Compared to its analogs, 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide may exhibit different reactivity and binding properties due to the presence of the bromine atom. Bromine is a larger and more electronegative atom compared to chlorine, methyl, or fluorine, which can influence the compound’s electronic distribution and steric interactions. This uniqueness can be leveraged to design compounds with specific properties for targeted applications.

生物活性

4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₂BrN₃O₃S

- Molecular Weight : 382.23 g/mol

The presence of the pyrazole and furan moieties contributes significantly to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. A study published in MDPI reported that derivatives similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, indicating significant antimicrobial efficacy .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 2.50 - 20 |

Additionally, a specific analogue demonstrated an IC50 of 9.80 µM against E. coli DNA gyrase B, comparable to the standard antibiotic ciprofloxacin, suggesting a mechanism of action through inhibition of bacterial DNA replication .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through DPPH scavenging assays. Compounds with similar structures showed scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 9 | 90.52 |

| Compound 11b | 88.56 |

| Compound 11d | 84.16 |

Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties using human red blood cell (HRBC) membrane stabilization assays. The results indicated that compounds related to this structure provided significant protection against hemolysis, with stabilization percentages reaching up to 99.25% .

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| Compound 9 | 86.70 |

| Compound 10 | 73.67 |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Anticancer Activity : A study on pyrazole derivatives revealed that some compounds exhibited IC50 values as low as 0.28 μM against the MIAPaCa-2 pancreatic cancer cell line, demonstrating potent antiproliferative effects .

- Cytotoxicity : In vitro cytotoxicity assays indicated that the compound had varying degrees of toxicity across different cancer cell lines, with IC50 values around 163.3 µM for certain derivatives .

- In Silico Studies : Computational modeling has suggested that modifications to the pyrazole and furan components can enhance binding affinity to target enzymes involved in cancer progression .

特性

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O3S/c15-11-8-16-18(10-11)12-3-5-14(6-4-12)22(19,20)17-9-13-2-1-7-21-13/h1-8,10,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVLTOZSKNDWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682098 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-46-0 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(2-furanylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。